molecular formula C18H22ClF3N6O2 B2915066 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride CAS No. 1179467-94-7

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2915066
CAS No.: 1179467-94-7
M. Wt: 446.86
InChI Key: GYZCUQJUXHSXFS-UHFFFAOYSA-N
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Description

4,6-Bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by two morpholin-4-yl groups at the 4- and 6-positions and a 3-(trifluoromethyl)phenyl substituent at the 2-amino position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Triazine derivatives are widely explored for their biological activity, particularly as kinase inhibitors or herbicides, due to their ability to interact with ATP-binding domains or disrupt plant metabolic pathways .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-2-1-3-14(12-13)22-15-23-16(26-4-8-28-9-5-26)25-17(24-15)27-6-10-29-11-7-27;/h1-3,12H,4-11H2,(H,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZCUQJUXHSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Morpholine Groups:

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine groups.

    Reduction: Reduction reactions may target the triazine core or the trifluoromethylphenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.

Scientific Research Applications

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the morpholine groups may facilitate its solubility and cellular uptake. The triazine core plays a crucial role in stabilizing the compound’s structure and mediating its interactions with target molecules.

Comparison with Similar Compounds

4,6-Bis(4-methylphenyl)-1,3,5-triazin-2-amine

  • Structure: Features 4-methylphenyl groups at positions 4 and 6, with a free amino group at position 2.
  • Key Differences: The absence of morpholino groups reduces polarity and hydrogen-bonding capacity compared to the target compound.
  • Applications : Primarily used in materials science or as intermediates in organic synthesis.

Morpholino-Substituted Triazine Derivatives

4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline Derivatives (e.g., Compounds 19 and 22 in )

  • Structure: Contains morpholino groups at positions 4 and 6, similar to the target compound, but with an aniline (aminophenyl) group at position 2.
  • Key Differences :
    • The aniline group in these derivatives allows for further functionalization (e.g., urea linkages in Compound 19), whereas the target compound’s 3-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects.
    • The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to unsubstituted aniline .
  • Applications : Investigated as kinase inhibitors or enzyme modulators in drug discovery.

Triazine-Based Pesticides

Prosulfuron, Triflusulfuron Methyl Ester, and Metsulfuron Methyl Ester

  • Structure: Feature sulfonylurea bridges and methoxy/methylamino substituents on the triazine core.
  • Key Differences :
    • Sulfonylurea groups are critical for herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed kinase inhibition.
    • The target compound lacks the sulfonylurea moiety, suggesting a different biological target or mode of action .
  • Applications : Widely used as herbicides in agriculture.

Comparative Analysis of Key Properties

Compound Substituents Key Functional Groups Potential Applications
Target Compound Morpholino, 3-(trifluoromethyl)phenyl Amine, hydrochloride salt Pharmaceuticals (kinase inhibitors)
4,6-Bis(4-methylphenyl)-triazin-2-amine 4-Methylphenyl Amine Material science intermediates
Compound 19 () Morpholino, 4-aminophenyl-urea Urea, morpholino Drug discovery (enzyme inhibitors)
Prosulfuron Methoxy, sulfonylurea Sulfonylurea Herbicides

Research Findings and Implications

  • Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility relative to neutral triazine derivatives, a critical factor for in vivo efficacy .
  • Selectivity: Morpholino groups may confer selectivity toward mammalian kinases over plant ALS enzymes, distinguishing the target compound from herbicidal triazines .

Biological Activity

4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride is a compound of significant interest due to its biological activity, particularly in the context of cancer therapy. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with morpholine substituents and a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C13H15F3N6·HCl, with a molecular weight of approximately 336.76 g/mol.

Research indicates that compounds with a similar structure often target the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway has been linked to antitumor effects.

Antitumor Efficacy

A study highlighted the efficacy of related bis(morpholino-1,3,5-triazine) derivatives as potent inhibitors of the PI3K/mTOR pathway. Specifically, one derivative demonstrated significant antitumor activity in both in vitro and in vivo models, showcasing its potential as a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance the potency of these compounds. In SAR studies, modifications to the morpholine and triazine structures were correlated with increased biological activity against cancer cell lines .

Case Studies

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Results indicated that these compounds effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
  • In Vivo Models : Animal studies demonstrated that administration of these compounds led to reduced tumor size in xenograft models. The efficacy was attributed to the inhibition of key signaling pathways involved in tumor growth .

Data Table: Summary of Biological Activity

Study Model Activity Reference
In VitroCancer Cell LinesSignificant growth inhibition
In VivoXenograft ModelsReduced tumor size
SAR AnalysisVarious DerivativesEnhanced potency with trifluoromethyl group

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